molecular formula C12H11NO4S B15192638 4-Amino-3-biphenylyl hydrogen sulfate CAS No. 3365-93-3

4-Amino-3-biphenylyl hydrogen sulfate

Cat. No.: B15192638
CAS No.: 3365-93-3
M. Wt: 265.29 g/mol
InChI Key: OTPXWKJJIPERDW-UHFFFAOYSA-N
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Description

4-Amino-3-biphenylyl hydrogen sulfate is an organic compound with the molecular formula C12H11NO4S It is a derivative of biphenyl, where an amino group is attached to the 4th position and a hydrogen sulfate group is attached to the 3rd position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-biphenylyl hydrogen sulfate typically involves the nitration of biphenyl followed by reduction and subsequent sulfonation. The process can be summarized as follows:

    Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: Finally, the amino-biphenyl compound is treated with sulfuric acid to introduce the hydrogen sulfate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-biphenylyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen or nitro groups at specific positions on the biphenyl ring.

Scientific Research Applications

4-Amino-3-biphenylyl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-biphenylyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydrogen sulfate group can participate in ionic interactions, affecting the solubility and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a biphenyl ring.

    4-Amino-3-nitrobiphenyl: Contains a nitro group instead of a hydrogen sulfate group.

    4-Amino-3-chlorobiphenyl: Contains a chlorine atom instead of a hydrogen sulfate group.

Uniqueness

4-Amino-3-biphenylyl hydrogen sulfate is unique due to the presence of both an amino group and a hydrogen sulfate group on the biphenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

3365-93-3

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

(2-amino-5-phenylphenyl) hydrogen sulfate

InChI

InChI=1S/C12H11NO4S/c13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)17-18(14,15)16/h1-8H,13H2,(H,14,15,16)

InChI Key

OTPXWKJJIPERDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OS(=O)(=O)O

Origin of Product

United States

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